molecular formula C8H9Br2N3 B13686809 1-(2,6-Dibromo-4-methylphenyl)guanidine

1-(2,6-Dibromo-4-methylphenyl)guanidine

Cat. No.: B13686809
M. Wt: 306.99 g/mol
InChI Key: WIRLSNHVBAZBMQ-UHFFFAOYSA-N
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Description

1-(2,6-Dibromo-4-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of two bromine atoms and a methyl group attached to a phenyl ring, which is further connected to a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dibromo-4-methylphenyl)guanidine typically involves the reaction of 2,6-dibromo-4-methylphenylamine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the guanidine structure. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dibromo-4-methylphenyl)guanidine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the guanidine moiety.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while reduction can produce debrominated or partially reduced derivatives. Substitution reactions can lead to the formation of various substituted guanidines.

Scientific Research Applications

1-(2,6-Dibromo-4-methylphenyl)guanidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dibromo-4-methylphenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dichloro-4-methylphenyl)guanidine
  • 1-(2,6-Difluoro-4-methylphenyl)guanidine
  • 1-(2,6-Diiodo-4-methylphenyl)guanidine

Uniqueness

1-(2,6-Dibromo-4-methylphenyl)guanidine is unique due to the presence of bromine atoms, which impart specific chemical and biological properties. The bromine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C8H9Br2N3

Molecular Weight

306.99 g/mol

IUPAC Name

2-(2,6-dibromo-4-methylphenyl)guanidine

InChI

InChI=1S/C8H9Br2N3/c1-4-2-5(9)7(6(10)3-4)13-8(11)12/h2-3H,1H3,(H4,11,12,13)

InChI Key

WIRLSNHVBAZBMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N=C(N)N)Br

Origin of Product

United States

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